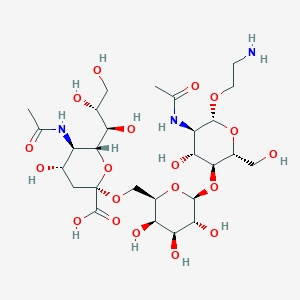

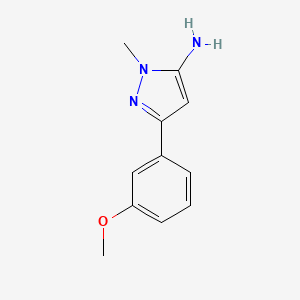

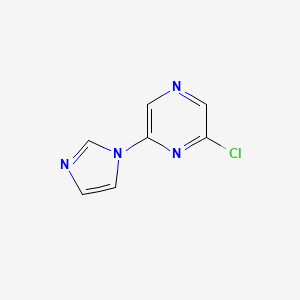

![molecular formula C8H6N4O B1416193 (1-Oxopyrrolo[1,2-D][1,2,4]triazin-2(1H)-YL)acetonitrile CAS No. 959240-68-7](/img/structure/B1416193.png)

(1-Oxopyrrolo[1,2-D][1,2,4]triazin-2(1H)-YL)acetonitrile

説明

Pyrrolo[2,1-f][1,2,4]triazine is an important scaffold in a number of active pharmaceutical ingredients with a broad range of biological activities to treat broad-spectrum viral infections . It is an integral part of several kinase inhibitors and nucleoside drugs .

Synthesis Analysis

The compound was produced through a newly developed synthetic methodology utilizing simple building blocks such as pyrrole, chloramine, and formamidine acetate . The amination step was adapted to continuous flow by applying in situ monochloramine synthesis and utilizing a process-friendly soluble base KO t -Bu .Molecular Structure Analysis

The structure of the target compounds was confirmed using 1 H NMR, 13 C NMR, mass spectrometry, and FT-IR spectroscopy . The molecular structures were further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .Chemical Reactions Analysis

The compound was obtained in 55% overall yield in a two-vessel-operated process . The new multistage continuous flow approaches, including both chemical steps, extractions, and separations, afford a viable process to access this widely employed key starting material .科学的研究の応用

Cancer Therapy: Kinase Inhibition

The pyrrolo[1,2-d][1,2,4]triazine scaffold is integral to several kinase inhibitors used in cancer therapy. Kinase inhibitors target specific proteins or enzymes that are dysregulated in cancer, offering a more targeted approach compared to traditional chemotherapy. This compound’s structure is found in drugs like avapritinib and remdesivir, highlighting its significance in developing new cancer treatments .

Antiviral Applications

In the realm of antiviral medication, the triazine class of compounds has shown promise. Specifically, the structure of (1-Oxopyrrolo[1,2-D][1,2,4]triazin-2(1H)-YL)acetonitrile is present in remdesivir, a drug that gained attention for its use against the Ebola virus and more recently, SARS-CoV-2, the virus responsible for COVID-19 .

Agricultural Chemistry

The triazine ring is a common feature in compounds used in agricultural chemistry. It serves as a base for developing herbicides, fungicides, and insecticides. The unique properties of this compound could lead to the synthesis of new agrochemicals that are more effective and environmentally friendly .

Cardiovascular Research

Compounds with the triazine structure have been explored for their potential cardiovascular benefits. They may act as vasodilators, helping to manage blood pressure and improve blood flow, which is crucial in treating various cardiovascular diseases .

Analgesic and Anti-inflammatory Properties

The triazine derivatives are being studied for their analgesic and anti-inflammatory properties. This could lead to the development of new pain relief medications that are more targeted and have fewer side effects than current options .

Coordination Chemistry and Metal Interaction

Triazine compounds are versatile linkers to several metals. The interactions of their coordination compounds in biological systems have been extensively described, which is important for understanding and developing metal-based drugs .

Synthetic Methodology Development

The synthesis of triazine compounds, including (1-Oxopyrrolo[1,2-D][1,2,4]triazin-2(1H)-YL)acetonitrile, is an active area of research. Developing new synthetic methods can lead to more efficient production processes, which is beneficial for both pharmaceutical and industrial applications .

作用機序

将来の方向性

特性

IUPAC Name |

2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O/c9-3-5-12-8(13)7-2-1-4-11(7)6-10-12/h1-2,4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNKQCKNXKAXHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NN(C(=O)C2=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650979 | |

| Record name | (1-Oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Oxopyrrolo[1,2-D][1,2,4]triazin-2(1H)-YL)acetonitrile | |

CAS RN |

959240-68-7 | |

| Record name | (1-Oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

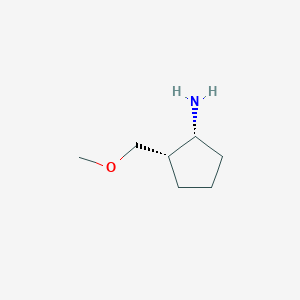

![(1R)-N-(3-Azidopropyl)-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide](/img/structure/B1416110.png)

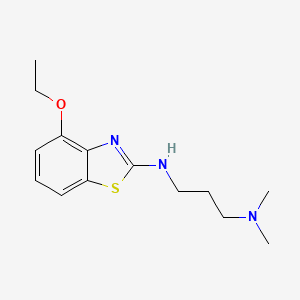

![4-(5-Fluoropyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416116.png)

![4-(2-Bromo-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416117.png)

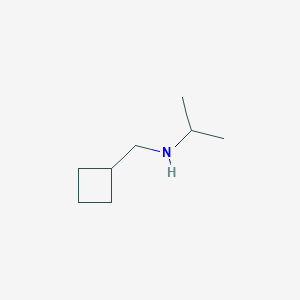

![Octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride](/img/structure/B1416119.png)